N-isopropylthieno[3,2-d]pyrimidin-4-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
N-propan-2-ylthieno[3,2-d]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3S/c1-6(2)12-9-8-7(3-4-13-8)10-5-11-9/h3-6H,1-2H3,(H,10,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFJNATCVGMPLDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=NC=NC2=C1SC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for N Isopropylthieno 3,2 D Pyrimidin 4 Amine and Its Analogues
General Synthetic Strategies for the Thieno[3,2-d]pyrimidine (B1254671) Core
The construction of the fused thieno[3,2-d]pyrimidine ring system can be approached in several ways, primarily by building the pyrimidine (B1678525) ring onto a pre-existing thiophene (B33073) or vice versa. These methods offer versatility in introducing various substituents at different positions of the bicyclic core.
Aromatic Nucleophilic Substitution (SNAr) Reactions
Aromatic nucleophilic substitution (SNAr) is a cornerstone in the functionalization of the thieno[3,2-d]pyrimidine core, particularly for introducing amine substituents. This reaction typically involves the displacement of a leaving group, most commonly a halogen at the C4-position, by a nucleophile. The synthesis of N-substituted thieno[3,2-d]pyrimidin-4-amines often starts from a 4-chlorothieno[3,2-d]pyrimidine (B95853) intermediate. This precursor is readily synthesized by treating the corresponding thieno[3,2-d]pyrimidin-4-one with a chlorinating agent like phosphorus oxychloride (POCl₃) atlantis-press.com.
The subsequent SNAr reaction with an amine, such as isopropylamine, proceeds to yield the desired N-isopropylthieno[3,2-d]pyrimidin-4-amine. The reaction conditions can be tailored, but often involve heating the reactants in a suitable solvent, sometimes in the presence of a base to neutralize the liberated HCl researchgate.net. The reactivity of the C4-position towards nucleophilic attack is enhanced by the electron-withdrawing nature of the pyrimidine ring nitrogens.
A general representation of this two-step synthesis is outlined below:
| Step | Reactants | Reagents | Product |
| 1 | Thieno[3,2-d]pyrimidin-4-one | POCl₃ | 4-Chlorothieno[3,2-d]pyrimidine |
| 2 | 4-Chlorothieno[3,2-d]pyrimidine, Isopropylamine | Base (e.g., Triethylamine), Solvent (e.g., Isopropanol) | This compound |
Microwave-Assisted Synthesis Protocols
Microwave-assisted organic synthesis has emerged as a powerful tool to accelerate reaction rates, improve yields, and enhance product purity. This technology has been successfully applied to the synthesis of thieno[3,2-d]pyrimidine derivatives. Microwave irradiation can significantly reduce the reaction times for both the construction of the heterocyclic core and its subsequent functionalization nih.govresearchgate.net.
For instance, the cyclization of 2-aminothiophene-3-carbonitriles with various reagents to form the pyrimidine ring can be expedited under microwave conditions nih.gov. Similarly, SNAr reactions to introduce substituents at the C4-position are often more efficient with microwave heating compared to conventional thermal methods. A study on the synthesis of N-(4-methoxyphenyl)-2-methylthieno[3,2-d]pyrimidin-4-amines utilized microwave irradiation to drive the reaction between an N,N-dimethylacetimidamide derivative and p-anisidine (B42471) nih.gov. This approach highlights the utility of microwave assistance in forging the C-N bond at the 4-position of the thienopyrimidine ring system.
Sequential Reaction Schemes (e.g., SNAr followed by Suzuki Coupling)
To create a diverse library of thieno[3,2-d]pyrimidine analogues with substitutions at multiple positions, sequential reaction schemes are often employed. A common and effective strategy involves an initial SNAr reaction followed by a palladium-catalyzed cross-coupling reaction, such as the Suzuki coupling researchgate.netnih.gov.
This approach typically starts with a di-halogenated thieno[3,2-d]pyrimidine, for example, a 2,4-dichloro or a 4-chloro-7-bromo derivative. The greater reactivity of the C4-chloro group allows for a selective SNAr reaction with an amine. The remaining halogen, often at the C2 or C7 position, can then undergo a Suzuki coupling with a boronic acid to introduce an aryl or heteroaryl substituent. This sequential methodology provides a modular approach to complex thieno[3,2-d]pyrimidine derivatives, allowing for the systematic variation of substituents at different positions to explore structure-activity relationships researchgate.netnih.gov.
| Reaction Sequence | Starting Material | Reagent 1 (SNAr) | Intermediate | Reagent 2 (Suzuki Coupling) | Final Product |
| 1 | 4-Chloro-7-bromothieno[3,2-d]pyrimidine | Amine | 4-Amino-7-bromothieno[3,2-d]pyrimidine | Arylboronic acid, Pd catalyst | 4-Amino-7-arylthieno[3,2-d]pyrimidine |
Intramolecular Cyclization Approaches
The construction of the thieno[3,2-d]pyrimidine core can also be achieved through intramolecular cyclization of suitably functionalized thiophene precursors. This strategy involves preparing a thiophene derivative that bears reactive groups at the 2 and 3 positions, which can then be cyclized to form the fused pyrimidine ring nih.govresearchgate.net.
One common approach starts with a 3-aminothiophene-2-carboxylate or a 3-aminothiophene-2-carbonitrile. These intermediates can be reacted with various one-carbon synthons to complete the pyrimidine ring. For example, reaction with formamide (B127407) or orthoformates can lead to the formation of thieno[3,2-d]pyrimidin-4-ones nih.gov. Subsequent functionalization, such as chlorination followed by amination, can then be performed.
Another intramolecular cyclization strategy involves the reaction of a 2-acylaminothiophene-3-carboxamide with a base, leading to the formation of the thieno[2,3-d]pyrimidine (B153573) ring system, a regioisomer of the thieno[3,2-d] system. While the starting materials differ, the principle of intramolecular cyclization to form the fused pyrimidine ring is a key synthetic strategy.
Stereoselective and Regioselective Synthesis of Isopropylated Thienopyrimidine Derivatives
The biological activity of thienopyrimidine derivatives is highly dependent on the nature and position of the substituents on the heterocyclic core. Therefore, the development of stereoselective and regioselective synthetic methods for the introduction of specific moieties, such as the isopropylamino group, is of great importance.
Introduction of the Isopropylamino Moiety at Specific Positions (e.g., N-4, N-2, C-7)
N-4 Position: The most direct method for introducing an isopropylamino group at the N-4 position is through the SNAr reaction of 4-chlorothieno[3,2-d]pyrimidine with isopropylamine. This reaction generally proceeds with high regioselectivity due to the inherent reactivity of the C4 position in the thieno[3,2-d]pyrimidine system. The reaction is typically carried out by heating the reactants in a suitable solvent such as isopropanol (B130326) or DMF, often in the presence of a base like triethylamine (B128534) to scavenge the HCl produced researchgate.net.
N-2 Position: The introduction of an isopropylamino group at the N-2 position often requires a different synthetic strategy. One approach involves starting with a 2-mercaptothieno[3,2-d]pyrimidin-4-one. The mercapto group can be displaced by an amine under certain conditions. Alternatively, a 2-chlorothieno[3,2-d]pyrimidine (B1486693) derivative can be used as a precursor for a subsequent SNAr reaction with isopropylamine. A study on phosphodiesterase 7 inhibitors reported the synthesis of 2-(isopropylamino)thieno[3,2-d]pyrimidin-4(3H)-one derivatives, highlighting the feasibility of introducing the isopropylamino group at this position.
C-7 Position: Functionalization at the C-7 position of the thieno[3,2-d]pyrimidine core is more challenging and often requires metal-catalyzed cross-coupling reactions. A common precursor for C-7 substitution is a 7-bromo-thieno[3,2-d]pyrimidine derivative. While direct amination at this position can be difficult, a Buchwald-Hartwig amination reaction could potentially be employed to introduce an isopropylamino group. Alternatively, a Suzuki coupling at the C-7 position with a suitable boronic acid derivative, followed by further functional group manipulation, could lead to the desired product researchgate.netnih.gov.
Alkylation and Amidification Reactions for N-Substitution
The introduction of substituents onto the nitrogen atoms of the thieno[3,2-d]pyrimidine core is a fundamental strategy for creating analogues. This is commonly achieved through alkylation and amidification reactions, primarily via nucleophilic aromatic substitution (SNAr).
A prevalent method involves starting with a halogenated precursor, typically 4-chlorothieno[3,2-d]pyrimidine. This precursor is reacted with various primary or secondary amines to yield N-substituted derivatives. For instance, the synthesis of N-benzylthieno[3,2-d]pyrimidin-4-amine is accomplished by reacting 4-chlorothieno[3,2-d]pyrimidine with benzylamine (B48309) in a solvent like 2-propanol, often in the presence of a base such as triethylamine to neutralize the HCl byproduct. researchgate.netnih.gov This general approach can be adapted to introduce a wide array of alkyl and aryl-alkyl groups at the 4-position by simply varying the amine used in the reaction. nih.gov
Amidification, or acylation, offers another route for N-substitution. This involves treating an existing amino-thienopyrimidine with an acylating agent like an acyl chloride or anhydride. For example, N-benzylthieno[3,2-d]pyrimidin-2-amine can be acylated by reacting it with various acyl chlorides (e.g., 4-methylbenzoyl chloride) in a solvent such as dichloromethane (B109758) (DCM) with a base like pyridine (B92270). researchgate.net This reaction attaches an acyl group to the exocyclic nitrogen, forming an amide linkage and introducing further structural complexity.
Table 1: Examples of N-Substitution Reactions
| Precursor | Reagent | Reaction Type | Resulting Moiety | Reference |
|---|---|---|---|---|
| 4-Chlorothieno[3,2-d]pyrimidine | Secondary Amines | SNAr (Alkylation) | 4-Amino substituted thienopyrimidines | nih.govresearchgate.net |
| 4-Chlorothieno[3,2-d]pyrimidine | Benzylamine | SNAr (Alkylation) | N-Benzylthieno[3,2-d]pyrimidin-4-amine | researchgate.netnih.gov |
| N-benzylthieno[3,2-d]pyrimidin-2-amine | 4-Methylbenzoyl chloride | Amidification (Acylation) | 2-[N-(4-Methylbenzoyl)-N-benzylamino]thieno[3,2-d]pyrimidine | researchgate.net |
Advanced Derivatization Strategies for Structural Diversity
To further expand the chemical space around the this compound scaffold, advanced derivatization strategies are employed. These methods allow for precise modifications at various positions of the heterocyclic core, leading to a high degree of structural diversity.
Alteration of Pendant Moieties and Aliphatic Chain Lengths
Systematic variation of the N-substituent is a straightforward method for creating a library of analogues. By employing the SNAr reaction on a 4-chloro-thienopyrimidine precursor, a wide range of primary and secondary amines can be introduced. nih.gov This allows for the synthesis of derivatives with linear, branched, or functionalized aliphatic chains of varying lengths attached to the 4-amino position. nih.gov This method provides a direct way to probe the impact of the size, shape, and functionality of this pendant moiety. For example, reacting the chloro-precursor with different aliphatic amines in the presence of a base allows for the synthesis of a series of N-alkylated compounds. nih.gov
Diversification via Coupling Reactions (e.g., Suzuki Reactions)
Palladium-catalyzed cross-coupling reactions are powerful tools for derivatization, enabling the formation of new carbon-carbon bonds. The Suzuki-Miyaura coupling reaction is particularly prominent in this context. nih.gov This reaction is used to couple a halogenated or triflated thieno[3,2-d]pyrimidine with various aryl or heteroaryl boronic acids. nih.govresearchgate.net This strategy has been successfully used to generate libraries of aryl-substituted thienopyrimidine derivatives. nih.govuaeu.ac.ae For instance, a 4-amino-substituted thienopyrimidine can undergo a Suzuki reaction with different boronic acids to introduce diverse aryl groups at other positions on the heterocyclic core. researchgate.net A bis-Suzuki coupling can also be performed to generate bis-aryl thienopyrimidine derivatives. nih.govuaeu.ac.ae
Table 2: Suzuki Coupling for Thieno[3,2-d]pyrimidine Diversification
| Thienopyrimidine Substrate | Coupling Partner | Catalyst/Base System | Resulting Structure | Reference |
|---|---|---|---|---|
| Halogenated thieno[3,2-d]pyrimidine | Aryl boronic acids | Pd(PPh₃)₄ / Cs₂CO₃ | Aryl-substituted thieno[3,2-d]pyrimidine | nih.govresearchgate.netnih.gov |
| Halogenated thieno[3,2-d]pyrimidine | Heteroaryl boronic acids | Pd(PPh₃)₄ / Cs₂CO₃ | Heteroaryl-substituted thieno[3,2-d]pyrimidine | nih.govresearchgate.net |
| Di-halogenated thieno[3,2-d]pyrimidine | Aryl boronic acids | Not specified | Bis-aryl thienopyrimidine derivatives | uaeu.ac.ae |
Incorporation of Fused Heterocyclic Ring Systems
Creating larger, polycyclic systems by fusing additional heterocyclic rings onto the thieno[3,2-d]pyrimidine framework is an advanced strategy for generating novel molecular architectures. This is typically achieved through multi-step sequences where a functional group on the thienopyrimidine core serves as a handle for subsequent cyclization reactions. For example, thieno[3,2-d]pyrimidinone intermediates can be used to synthesize derivatives functionalized with imidazole, 1,2,4-triazole, or tetrazine rings. researchgate.net In another example, 3-phenyl-1-(thieno[3,2-d]pyrimidin-4-yl)-1H-pyrazol-5-amine can be reacted with the Vilsmeier-Haack reagent and then ammonium (B1175870) carbonate to construct a fused pyrazolo[3,4-d]pyrimidine ring system, yielding a complex hybrid molecule. mdpi.com These methods lead to unique, rigid scaffolds with distinct three-dimensional shapes. researchgate.net
Biological Activities and Pharmacological Profiles of N Isopropylthieno 3,2 D Pyrimidin 4 Amine Derivatives
Antimicrobial Activities
Thieno[3,2-d]pyrimidine-based compounds have been a subject of significant research due to their potential as antimicrobial agents. The core structure of these compounds makes them versatile scaffolds for the development of new drugs targeting a variety of pathogens.
Tuberculosis remains a leading cause of mortality from an infectious agent worldwide, and the rise of multidrug-resistant strains of Mycobacterium tuberculosis has further complicated treatment efforts. Thieno[3,2-d]pyrimidin-4-amine (B90789) derivatives have been identified as a promising class of compounds with potent anti-mycobacterial activity.
Recent research has highlighted cytochrome bd (Cyt-bd) oxidase as a viable drug target in Mycobacterium tuberculosis. This enzyme is a key component of the electron transport chain and is crucial for the bacterium's energy metabolism, particularly under stress conditions. Thieno[3,2-d]pyrimidin-4-amines have been shown to inhibit Cyt-bd, representing a significant step toward developing new anti-tubercular drugs that target energy metabolism.
A study investigating the structure-activity relationship of 13 thieno[3,2-d]pyrimidin-4-amine compounds confirmed their inhibitory activity against Cyt-bd in mycobacteria. The inhibitory effect was determined using an ATP depletion assay in the presence of Q203, an inhibitor of the cytochrome bcc:aa3 complex. This combined approach ensures that the observed activity is specific to the inhibition of the Cyt-bd pathway.
The anti-mycobacterial efficacy of thieno[3,2-d]pyrimidin-4-amine derivatives has been evaluated against several mycobacterial strains, including Mycobacterium bovis BCG and clinical isolates of Mycobacterium tuberculosis. In the presence of the QcrB inhibitor Q203, all tested compounds exhibited activity against M. bovis BCG and the clinical isolate M. tuberculosis N0145, with ATP IC50 values ranging from 6 to 54 μM. nih.gov
Interestingly, the derivatives were found to be less potent against the laboratory-adapted strain M. tuberculosis H37Rv (IC50 values from 24 to >100 μM) compared to the clinical isolate N0145 (IC50 values from 9 to 52 μM). nih.gov This difference in potency is potentially due to higher expression levels of the genes encoding Cyt-bd in the H37Rv strain. nih.gov Among the tested compounds, N-(4-(tert-butyl)phenethyl)thieno[3,2-d]pyrimidin-4-amine was the most active, with ATP IC50 values between 6 and 18 μM against all strains in the presence of Q203. nih.gov
| Compound | Target Strain | ATP IC50 (μM) in the presence of Q203 |
|---|---|---|
| Thieno[3,2-d]pyrimidin-4-amine Derivatives (13 compounds) | M. bovis BCG | 6 - 54 |
| Thieno[3,2-d]pyrimidin-4-amine Derivatives (13 compounds) | M. tuberculosis N0145 (clinical isolate) | 9 - 52 |
| Thieno[3,2-d]pyrimidin-4-amine Derivatives (13 compounds) | M. tuberculosis H37Rv | 24 - >100 |
| N-(4-(tert-butyl)phenethyl)thieno[3,2-d]pyrimidin-4-amine | All tested strains | 6 - 18 |
While extensive research has been conducted on the anti-mycobacterial properties of thieno[3,2-d]pyrimidine (B1254671) derivatives, detailed information regarding the specific activity of N-isopropylthieno[3,2-d]pyrimidin-4-amine against a broader spectrum of bacteria is limited in the currently available scientific literature. The following sections are based on the activity of the broader class of thieno[3,2-d]pyrimidine compounds.
Research into the antibacterial activity of various thieno[3,2-d]pyrimidin-4-one derivatives has shown that some of these compounds are active against Gram-positive bacteria. For instance, certain derivatives have demonstrated efficacy against Staphylococcus aureus. However, specific data on the activity of this compound against S. aureus, methicillin-resistant S. aureus (MRSA), and Staphylococcus epidermidis is not detailed in the reviewed sources.
Similarly, while some thieno[3,2-d]pyrimidin-4-one derivatives have been tested against Gram-negative bacteria such as Escherichia coli, specific inhibitory concentrations and the spectrum of activity for this compound against E. coli and Salmonella typhimurium are not well-documented in the available literature.
Antibacterial Spectrum and Specificity
Antiparasitic Activities
Derivatives of this compound have been investigated for their potential as antiparasitic agents, particularly against the Plasmodium species responsible for malaria. Research has focused on their efficacy against different stages of the parasite's life cycle.
Antiplasmodial Activity Against Erythrocytic Stages of Plasmodium falciparum
A series of 4-amino-substituted thieno[3,2-d]pyrimidine derivatives have been synthesized and evaluated for their activity against the erythrocytic stages of a multidrug-resistant K1 strain of Plasmodium falciparum. bohrium.com These studies aimed to explore the structure-activity relationships by introducing various amino substituents at the 4-position of the thieno[3,2-d]pyrimidine scaffold. bohrium.com
The in vitro screening revealed that the nature of the substituent at this position significantly influences the antiplasmodial potency. For instance, derivatives incorporating cycloalkylamines demonstrated activities comparable to the antimalarial drug chloroquine. bohrium.com Furthermore, compounds substituted with N,N-dimethylethanediamine or N,N-dimethylpropanediamine at the 4-position exhibited good efficacy against the parasite. bohrium.com One of the promising compounds from this series, N²-(tert-butyl)-N⁴-(3-(dimethylamino)propyl)-6-(p-tolyl)thieno[3,2-d]pyrimidine-2,4-diamine, maintained strong antiplasmodial activity. nih.gov Another study identified a chloro analogue of a hit compound, Gamhepathiopine, which also showed good activity against the erythrocytic stage of P. falciparum. nih.gov
The results from these studies highlight the potential of the 4-amino-thieno[3,2-d]pyrimidine core in developing new agents against drug-resistant malaria. nih.gov
Table 1: In Vitro Antiplasmodial Activity of Selected Thieno[3,2-d]pyrimidine Derivatives against P. falciparum (K1 strain)
| Compound | Substituent at Position 4 | IC₅₀ (µM) |
|---|---|---|
| Chloroquine | - | ~0.1 |
| Gamhepathiopine | - | <1 |
| Analogue with Cycloalkylamine | Cycloalkylamine | Similar to Chloroquine |
| Analogue with N,N-dimethylethanediamine | N,N-dimethylethanediamine | Good Efficacy |
| N²-(tert-butyl)-N⁴-(3-(dimethylamino)propyl)-6-(p-tolyl)thieno[3,2-d]pyrimidine-2,4-diamine | 3-(dimethylamino)propyl | Good Efficacy |
Activity Against Hepatic Stages of Plasmodium berghei
The development of new antimalarial drugs ideally includes activity against the hepatic (liver) stages of the parasite, which is crucial for preventing clinical malaria and relapse in some species. nih.gov Certain 4-substituted thieno[3,2-d]pyrimidine derivatives have demonstrated promising activity against the liver stages of the rodent malaria parasite, Plasmodium berghei. nih.gov
Specifically, the compound N²-(tert-butyl)-N⁴-(3-(dimethylamino)propyl)-6-(p-tolyl)thieno[3,2-d]pyrimidine-2,4-diamine, which was active against the erythrocytic stages, also showed good activity against the hepatic stages of P. berghei. bohrium.comnih.gov Similarly, the chloro analogue of Gamhepathiopine was found to have better activity against hepatic P. berghei parasites compared to the parent compound. nih.gov This dual-stage activity is a significant advantage in the development of new antimalarial candidates, as it suggests the potential to both treat and prevent the disease. nih.gov
Enzyme Inhibition and Modulatory Effects
The thieno[3,2-d]pyrimidine scaffold is a versatile pharmacophore that has been explored for its ability to inhibit various enzymes, indicating its potential for therapeutic applications beyond infectious diseases.
Phosphodiesterase (PDE) Inhibition
Phosphodiesterases are a superfamily of enzymes that regulate intracellular signaling pathways by hydrolyzing cyclic nucleotides like cAMP and cGMP. plos.org Inhibition of specific PDEs is a therapeutic strategy for a range of conditions, including inflammatory and neurological disorders. mdpi.com
Derivatives of the thieno[3,2-d]pyrimidine class have been identified as potent and selective inhibitors of phosphodiesterase 7 (PDE7). nih.gov A series of 2-(isopropylamino)thieno[3,2-d]pyrimidin-4(3H)-one derivatives were synthesized and evaluated for their PDE7 inhibitory activity. nih.gov
Structure-activity relationship studies revealed that an isopropylamino group at the 2-position was beneficial for aqueous solubility. nih.gov Further modifications, such as the introduction of a 3-pyrrolidine group at the 7-position, led to compounds with highly potent activity and good selectivity for PDE7. nih.gov Another study described the discovery of 2-(cyclopentylamino)thieno[3,2-d]pyrimidin-4(3H)-one derivatives as a new series of potent PDE7 inhibitors, with one compound, 28e, showing single-digit nanomolar potency. nih.gov The inhibition of PDE7 leads to an elevation of intracellular cAMP levels, which can, in turn, activate the cAMP/PKA signaling pathway. plos.org This mechanism is believed to underlie the therapeutic potential of PDE7 inhibitors in neurodegenerative disorders. researchgate.net
Table 2: PDE7 Inhibitory Activity of Selected Thieno[3,2-d]pyrimidinone Derivatives
| Compound Series | Key Substituents | Potency | Selectivity |
|---|---|---|---|
| 2-(Isopropylamino)thienopyrimidinones | Isopropylamino at C2, 3-pyrrolidine at C7 | High | Good |
Nucleoside Triphosphate Diphosphohydrolase (NTPDase) Inhibition
Nucleoside triphosphate diphosphohydrolases (NTPDases) are enzymes that hydrolyze extracellular nucleoside triphosphates and diphosphates, playing a role in purinergic signaling. The selective inhibition of different NTPDase isoforms is a target for therapeutic intervention in various pathological conditions.
A study focused on the synthesis of thieno[3,2-d]pyrimidine derivatives as selective inhibitors of human NTPDases (h-NTPDases). nih.gov By treating different secondary amines through aromatic nucleophilic substitution followed by a Suzuki reaction, a variety of derivatives were created. nih.gov The screening of these compounds against h-NTPDase1, h-NTPDase2, h-NTPDase3, and h-NTPDase8 revealed isoform-selective inhibitors. nih.gov
For example, the compound N-benzyl-N-methyl-7-phenylthieno[3,2-d]pyrimidin-4-amine was found to be a selective inhibitor of h-NTPDase1 with an IC₅₀ value of 0.62 µM. nih.gov Other derivatives showed potent and selective inhibition of h-NTPDase2, h-NTPDase3, and h-NTPDase8 with sub-micromolar IC₅₀ values. nih.gov
Table 3: Selective Inhibition of Human NTPDase Isoforms by Thieno[3,2-d]pyrimidine Derivatives
| Compound | Target Isoform | IC₅₀ (µM) |
|---|---|---|
| N-benzyl-N-methyl-7-phenylthieno[3,2-d]pyrimidin-4-amine (3j) | h-NTPDase1 | 0.62 ± 0.02 |
| Compound 4d | h-NTPDase2 | 0.33 ± 0.09 |
| Compound 4c | h-NTPDase3 | 0.13 ± 0.06 |
Protein Kinase Inhibition
Protein kinases are critical regulators of cellular signaling pathways, and their aberrant activity is a hallmark of many diseases, particularly cancer. The thienopyrimidine scaffold has proven to be a versatile template for the design of potent and selective protein kinase inhibitors.
Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that plays a crucial role in B-cell receptor signaling and is a validated therapeutic target for B-cell malignancies and autoimmune diseases. theraindx.com A novel series of inhibitors with a thieno[3,2-c]pyridin-4-amine (B1356683) framework, a related scaffold to the subject compound, have been designed and synthesized. nih.gov In this series, twenty-one compounds demonstrated varying levels of in vitro inhibitory activity against BTK. nih.gov The most potent of these, compound 14g , exhibited an IC50 value of 12.8 nM. nih.gov This compound also showed relatively good kinase selectivity, highlighting the potential of the thienopyridine core in designing effective BTK inhibitors. nih.gov
| Compound | Target Kinase | IC50 (nM) | Reference |
|---|---|---|---|
| 14g | BTK | 12.8 | nih.gov |
Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that is frequently mutated in acute myeloid leukemia (AML), making it a significant therapeutic target. tandfonline.com Research into various heterocyclic compounds as central cores for FLT3 inhibitors has included the thieno[3,2-d]pyrimidine scaffold. tandfonline.com One study detailed the preparation of thieno[3,2-d]pyrimidine derivatives starting from 7-bromo-2,4-dichlorothieno[3,2-d]pyrimidine. tandfonline.com
Furthermore, a series of thieno[3,2-d]pyrimidine derivatives were designed and synthesized as dual inhibitors of Focal Adhesion Kinase (FAK) and FLT3. nih.gov A lead molecule from this series, compound 26 , demonstrated promising inhibitory activity against FLT3 mutants and showed efficacy in a tumor suppression model of AML. nih.gov
In addition to tyrosine kinases, thienopyrimidine derivatives have been investigated as inhibitors of serine/threonine kinases. A study focused on N-arylbenzo[b]thieno[3,2-d]pyrimidin-4-amines and their pyrido and pyrazino analogues evaluated their inhibitory potency against a panel of five protein kinases: CDK5/p25, CK1δ/ɛ, GSK3α/β, DYRK1A, and CLK1. tandfonline.com The N-arylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-amine series of compounds emerged as particularly promising for the development of new pharmacological inhibitors of Casein Kinase 1 (CK1) and CDC-like Kinase 1 (CLK1). tandfonline.com
The phosphatidylinositol 3-kinase (PI3K) signaling pathway is crucial for cell proliferation, survival, and metabolism, and its dysregulation is a common feature in many cancers. nih.gov Thienopyrimidine derivatives have been explored as inhibitors of PI3K. A patent describes thieno[3,2-d]pyrimidine derivatives with activity as PI3K inhibitors, showing selectivity for the p110α subtype. google.com
Research on the related thieno[2,3-d]pyrimidine (B153573) scaffold has also yielded potent PI3K inhibitors. One study designed and synthesized 28 new morpholine-based thieno[2,3-d]pyrimidine derivatives. nih.gov Compound VIb from this series, with a 3-hydroxyphenyl substitution, showed the best enzymatic inhibitory activity, with 72% inhibition of PI3Kβ and 84% inhibition of PI3Kγ at a 10 µM concentration. nih.gov Another compound, IIIa , also demonstrated good activity against both PI3Kβ (62% inhibition) and PI3Kγ (70% inhibition). nih.gov
| Compound | Target Isoform | % Inhibition at 10 µM | Reference |
|---|---|---|---|
| VIb | PI3Kβ | 72% | nih.gov |
| PI3Kγ | 84% | ||
| IIIa | PI3Kβ | 62% | nih.gov |
| PI3Kγ | 70% |
The epidermal growth factor receptor (EGFR) is a tyrosine kinase that, when overexpressed or mutated, can drive tumor growth. nih.gov Pyrimidine-based scaffolds are common in EGFR tyrosine kinase inhibitors (TKIs). researchgate.net A series of pyridothieno[3,2-d]pyrimidin-4-amines were designed as ATP-competitive EGFR inhibitors. nih.gov Compound 5a from this series displayed the most potent and selective inhibitory activity against EGFR with an IC50 value of 36.7 nM. nih.gov This compound also showed significant cell growth inhibition against cancer cell lines that overexpress EGFR. nih.gov The development of pyrimidine (B1678525) derivatives continues to be an active area of research to overcome drug resistance associated with EGFR mutations. nih.gov
| Compound | Target Kinase | IC50 (nM) | Reference |
|---|---|---|---|
| 5a | EGFR | 36.7 | nih.gov |
Antifolate Mechanisms
Thieno[2,3-d]pyrimidine derivatives have been extensively investigated as antifolate agents, demonstrating significant inhibitory activity against key enzymes in the de novo purine (B94841) biosynthesis pathway. A primary target of these compounds is Glycinamide Ribonucleotide Formyl Transferase (GARFTase), which is essential for the synthesis of purines, the building blocks of DNA and RNA. By inhibiting GARFTase, these compounds disrupt DNA replication and cell division, making them potent anticancer agents.
A number of 6-substituted thieno[2,3-d]pyrimidine analogs have been identified as potent inhibitors of GARFTase. scielo.br Further studies revealed that these compounds often exhibit a dual-inhibition mechanism, also targeting 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide formyltransferase (AICARFTase), another crucial enzyme in the same pathway. scielo.brnih.gov This dual action enhances their antiproliferative effects. For instance, one of the first-generation analogs showed inhibition of human GARFTase with a Ki (inhibition constant) of 2.97 μM and AICARFTase with a Ki of 9.48 μM. scielo.br
Structure-activity relationship studies have shown that modifications to the side-chain of the thieno[2,3-d]pyrimidine scaffold can significantly influence potency. For example, compound 9 in a specific series was found to be 17- to 882-fold more potent against GARFTase than previously reported analogs. nih.govresearchgate.net X-ray crystallography studies have provided detailed insights into the binding of these inhibitors to human GARFTase, confirming that the thieno[2,3-d]pyrimidine scaffold anchors within the enzyme's binding pocket through multiple polar interactions, including hydrogen bonds with key amino acid residues. scielo.brnih.gov These structural insights are crucial for the rational design of new, even more potent, multi-targeted inhibitors for cancer therapy. scielo.br
Table 2: Inhibition of Human GARFTase and AICARFTase by a Thieno[2,3-d]pyrimidine Analog
| Enzyme | Ki (μM) |
|---|---|
| GARFTase | 2.97 |
| AICARFTase | 9.48 |
Anti-Inflammatory and Analgesic Potential (for related thieno[2,3-d]pyrimidine derivatives)
Derivatives of the thieno[2,3-d]pyrimidine scaffold have demonstrated significant potential as anti-inflammatory and analgesic agents. researchgate.net The long-term use of traditional nonsteroidal anti-inflammatory drugs (NSAIDs) is often limited by gastrointestinal side effects, largely attributed to the presence of a carboxylic acid moiety. Consequently, there is substantial interest in developing new, potent, and safer anti-inflammatory compounds that lack this acidic function. Thieno[2,3-d]pyrimidines represent a promising class of such compounds.
In various preclinical studies, newly synthesized thieno[2,3-d]pyrimidine derivatives have shown anti-inflammatory and analgesic activities comparable to established drugs like indomethacin, diclofenac (B195802) sodium, and acetylsalicylic acid. researchgate.net The anti-inflammatory effects have been evaluated using models such as carrageenan-induced paw edema in rats. In these tests, certain derivatives significantly reduced edema, with one compound exhibiting a protective effect of 35% to 42% over three hours, which was comparable to the activity of diclofenac.
The proposed mechanism for the anti-inflammatory action of these compounds involves the inhibition of prostaglandin (B15479496) E2 (PGE2) synthesis. The most active derivatives were found to significantly decrease the concentration of PGE2 in blood serum, a key mediator of inflammation and pain. Furthermore, several of these compounds also displayed pronounced analgesic activity in tests such as the rat tail withdrawal technique. Importantly, many of the tested thieno[2,3-d]pyrimidine derivatives showed a high gastrointestinal safety profile, highlighting their potential as a safer alternative to conventional NSAIDs.
Table 3: Anti-inflammatory Activity of Selected Thieno[2,3-d]pyrimidine Derivatives vs. Diclofenac
| Compound/Drug | Protection against Carrageenan-Induced Paw Edema (%) |
|---|---|
| Compound 4c (after 1h) | 35 (92% of Diclofenac activity) |
| Compound 4c (after 2h) | 36 (86% of Diclofenac activity) |
| Compound 4c (after 3h) | 42 (88% of Diclofenac activity) |
| Compound 4f (after 4h) | 71% of Diclofenac activity |
| Compound 4a (after 4h) | 69% of Diclofenac activity |
Estrogen Receptor Agonist Activity (for related thieno[2,3-d]pyrimidine derivatives)
A novel and significant pharmacological profile for the thieno[2,3-d]pyrimidine scaffold is its activity as a nonsteroidal estrogen. nih.gov Estrogens are vital hormones that regulate a vast array of physiological processes, primarily through interaction with the estrogen receptor α (ERα). Using targeted screening assays, a phenolic thieno[2,3-d]pyrimidine was identified as having a notable affinity for ERα, establishing this chemical framework as a new chemotype of estrogen receptor ligands. nih.gov
Subsequent structure-guided optimization led to the development of a series of potent nonsteroidal estrogens based on this core. One of the most potent analogs, compound 2a, demonstrated an EC50 (half-maximal effective concentration) of 14 nM in a ligand sensing assay and competed for radiolabeled estradiol (B170435) binding to ERα with an IC50 of 65 nM. nih.gov In estrogen-responsive reporter gene assays, this compound induced a dose-responsive increase in gene activity, reaching 60-75% of the maximal efficacy of the natural hormone, 17β-estradiol (E2).
X-ray crystallography has provided a detailed understanding of how these compounds interact with the ERα ligand-binding pocket. nih.gov The crystal structure revealed that a thieno[2,3-d]pyrimidine derivative, compound 6b, successfully engages with key polar amino acid residues (E353 and H524) that are also utilized by the natural hormone E2 for molecular recognition. nih.gov This ability to mimic the binding of the natural hormone explains their potent agonist activity. The modular and accessible synthesis of the thieno[2,3-d]pyrimidine core makes it an attractive scaffold for the future design of new estrogen receptor ligands, including agonists, partial agonists, and antagonists for various therapeutic applications. nih.gov
Table 4: Estrogen Receptor α (ERα) Activity of a Phenolic Thieno[2,3-d]pyrimidine Analog (Compound 2a)
| Assay | Value |
|---|---|
| ERα Ligand Sensing Assay (EC50) | 14 nM |
| Whole-Cell Competition Binding Assay (IC50) | 65 nM |
| Reporter Gene Assay Efficacy | 60-75% of Estradiol (E2) |
Structure Activity Relationship Sar Studies of N Isopropylthieno 3,2 D Pyrimidin 4 Amine and Analogues
Conformational and Electronic Influences of the Isopropyl Group
The substitution at the C4-position of the thieno[3,2-d]pyrimidine (B1254671) core is a critical determinant of biological activity. The size, shape, and electronic properties of the substituent can significantly impact how the molecule fits into the binding pocket of its target protein.
While direct SAR studies focusing exclusively on the N-isopropylamino group are not extensively detailed in the provided literature, the influence of small, non-aromatic amine substituents at the C4-position provides valuable insights. Research on related scaffolds has shown that incorporating small alkylamino groups, such as cyclopropylamino or cyclobutylamino, at the 4-position of the pyrimidine (B1678525) core can enhance functional affinity and maintain allosteric cooperativity. This suggests that the isopropylamino moiety likely plays a crucial role in orienting the molecule within the target's binding site.
The branched nature of the isopropyl group can provide favorable hydrophobic interactions and influence the conformational flexibility of the molecule. This can lead to improved potency and selectivity compared to linear alkyl or larger, bulkier substituents. For instance, in the development of Tpl2 kinase inhibitors, it was noted that monosubstituted amines were preferred at the 4-position for potent activity. researchgate.net The specific conformational constraints imposed by the isopropyl group can be key to achieving a precise fit with the target enzyme, thereby enhancing inhibitory activity.
Substituent Effects on the Thieno[3,2-d]pyrimidine Core for Target Modulation
Modifications to the core thieno[3,2-d]pyrimidine structure, including the addition of various substituents at different positions, have been a primary strategy for optimizing the potency, selectivity, and pharmacokinetic properties of these compounds.
Aryl and heteroaryl substitutions on the thieno[3,2-d]pyrimidine scaffold have been shown to significantly affect enzyme inhibition. For example, the introduction of a 6-aryl-thienopyrimidine fragment was found to be a requirement for potent in vitro antimalarial activity. researchgate.net In studies targeting Cyclin-Dependent Kinase 7 (CDK7), extensive SAR has been performed on the thieno[3,2-d]pyrimidine core to improve potency. nih.gov Similarly, the development of inhibitors for sirtuins (SIRT1, SIRT2, and SIRT3) utilized a thieno[3,2-d]pyrimidine-6-carboxamide scaffold, where the core's interaction, including π-stacking with phenylalanine residues in the active site, was crucial for binding. acs.org
| Scaffold Position | Substituent Type | Target Enzyme | Observed Effect on Inhibition | Reference |
|---|---|---|---|---|
| C6 | Aryl | Antimalarial Target | Required for potent activity | researchgate.net |
| C6 | Carboxamide | SIRT1/2/3 | Core scaffold critical for inhibitory function | acs.org |
| C4 | Chlorine | Cancer Cell Lines | Critical for cytostatic activity | nih.gov |
The optimization of pendant groups attached to the thieno[3,2-d]pyrimidine core is a key strategy for enhancing biological activity and drug-like properties. In the pursuit of potent CDK7 inhibitors, the thieno[3,2-d]pyrimidine core was optimized through extensive SAR studies, leading to a lead candidate with improved potency and pharmacokinetic properties. nih.gov One successful optimization strategy involved the incorporation of a fluorine atom into a piperidine (B6355638) ring attached to the core, which was found to enhance metabolic stability. nih.govbohrium.com
In another study, while the thieno[3,2-d]pyrimidine-6-carboxamide core was essential for sirtuin inhibition, the nature of the group attached to the carboxamide was also critical. Severely truncating this group by replacing it with a simple ethylamine (B1201723) or chloride abolished inhibitory activity, indicating that the core alone is not sufficient. acs.org This highlights the importance of the entire molecular structure in achieving the desired biological effect.
The position of substituents on the thieno[3,2-d]pyrimidine scaffold has a profound impact on the molecule's biological activity.
C-2 Position: In the context of antiplasmodial agents, a tert-butylamine (B42293) group at the C-2 position was found to be an appropriate substituent for maintaining activity. nih.gov In other studies, monosubstituted amines were generally preferred at this position. researchgate.net A separate investigation synthesized a series of derivatives with nucleophilic substitution at the C-2 position using N-benzylamine with various acyl and sulfonyl groups to target DNA gyrase. researchgate.net
C-4 Position: As previously mentioned, the C-4 position is critical. A chlorine atom at this position is often necessary for antiproliferative activity. nih.gov SAR studies on antiplasmodial derivatives involved the introduction of various substituents at this position through nucleophilic aromatic substitution and palladium-catalyzed coupling reactions. nih.gov In general, monosubstituted amines are favored at the C-4 position for potent activity in many contexts. researchgate.net
C-6 Position: The C-6 position is a common site for modification. A p-tolyl group at this position was found to be important for antiplasmodial activity. nih.gov For sirtuin inhibitors, a carboxamide at the C-6 position was a key feature of the potent chemotype. acs.org The SAR of 2,6-substituted thieno[3,2-d]pyrimidine derivatives has also been explored for antiproliferative activities. mdpi.com
C-7 Position: The C-7 position has also been a site for substitution to modulate activity. In a study focused on NTPDase inhibitors, Suzuki reactions were used to introduce aryl and heteroaryl groups at the C-7 position, leading to potent and selective inhibitors. nih.gov
| Position | Favorable Substituent/Modification | Observed Biological Effect | Reference |
|---|---|---|---|
| C-2 | tert-Butylamine | Maintained antiplasmodial activity | nih.gov |
| C-4 | Chlorine | Critical for antiproliferative activity | nih.gov |
| C-4 | Monosubstituted amines | Preferred for potent Tpl2 kinase inhibition | researchgate.net |
| C-6 | p-Tolyl group | Maintained antiplasmodial activity | nih.gov |
| C-6 | Carboxamide | Potent SIRT1/2/3 inhibition | acs.org |
| C-7 | Aryl/Heteroaryl groups | Potent and selective NTPDase inhibition | nih.gov |
Comparative SAR Across Related Heterocyclic Scaffolds
The thieno[3,2-d]pyrimidine scaffold is often compared to other bicyclic heterocyclic systems due to isosteric relationships. These comparisons can provide valuable insights into the SAR of this class of compounds.
Thienopyrimidines are considered structural analogs of quinazolines . mdpi.com In some studies, both thienopyrimidines and quinazolines have been synthesized and evaluated in parallel to understand the role of the thiophene (B33073) ring. researchgate.netnih.gov For instance, the anticancer activity of both condensed pyrimidine and quinazoline (B50416) moieties has been noted, with thienopyrimidine being considered a bioisostere of quinazoline. asianpubs.org Structure-activity relationship studies have sometimes shown that replacing the thieno[3,2-d]pyrimidine core with a quinazoline is possible while retaining activity. biorxiv.org
The thieno[2,3-d]pyrimidine (B153573) isomer is another closely related scaffold that is frequently studied. researchgate.netscielo.brnih.govnih.gov SAR studies on thieno[2,3-d]pyrimidines have also revealed the importance of substitution patterns for kinase inhibition and anticancer activity. researchgate.netnih.gov For example, the potency of thieno[2,3-d]pyrimidine-based kinase inhibitors was found to be dependent on the substitution pattern on a 6-aryl group. researchgate.net
Furthermore, the pyrrolo[3,2-d]pyrimidine scaffold has been synthesized to evaluate the effect of replacing the sulfur atom in the five-membered ring with a nitrogen atom on biological activity. nih.gov In a study on sirtuin inhibitors, replacing the sulfur of the thieno[3,2-d]pyrimidine core with an oxygen to form a furo[3,2-d]pyrimidine resulted in a significant reduction in potency, highlighting the importance of the thiophene sulfur. acs.org Comparisons have also been made with thienopyridines and pyridopyrimidines . researchgate.netnih.gov
These comparative studies underscore the unique properties of the thieno[3,2-d]pyrimidine core while also revealing common SAR trends across related heterocyclic systems, aiding in the rational design of new therapeutic agents.
Comparison with Quinazoline and Pyridopyrimidine Cores in Antibacterial Research
The thieno[3,2-d]pyrimidine, quinazoline, and pyridopyrimidine scaffolds are all bicyclic heterocyclic systems that have independently shown significant promise in the development of antibacterial agents. While direct comparative studies across a single, large series of compounds are limited, analysis of the existing literature on the SAR of each core provides valuable insights into their relative merits and key structural features for antibacterial activity.
Thieno[3,2-d]pyrimidine Core:
The antibacterial activity of thieno[3,2-d]pyrimidine derivatives is significantly influenced by the nature and position of substituents on both the thiophene and pyrimidine rings. researchgate.net For 4-aminothieno[3,2-d]pyrimidines, such as the parent compound N-isopropylthieno[3,2-d]pyrimidin-4-amine, the substituent at the 4-position is crucial for activity. The size and nature of the alkyl or aryl group attached to the exocyclic amine can modulate potency and target selectivity.
Furthermore, substitutions at the 2-position of the pyrimidine ring and the 6-position of the thiophene ring have been shown to be critical for antibacterial efficacy. For instance, the introduction of electron-withdrawing groups can enhance the potency of these compounds. researchgate.net Some thienopyrimidine derivatives have been identified as inhibitors of DNA gyrase, a key bacterial enzyme, highlighting a potential mechanism of action for this class of compounds. researchgate.net
Quinazoline Core:
The quinazoline scaffold has been extensively studied, and its derivatives are known to possess a broad spectrum of pharmacological activities, including antibacterial effects. nih.govnih.gov SAR studies on quinazolinone, a closely related derivative, have revealed that substitutions at multiple positions, including 2, 3, 4, 6, and 8, can significantly impact antimicrobial activity. nih.gov
For 4-aminoquinazoline derivatives, the nature of the substituent at the 4-position plays a pivotal role in determining antibacterial potency, similar to the 4-aminothienopyrimidines. The presence of specific substituents on the benzene (B151609) ring of the quinazoline core, such as halogens, has also been shown to enhance activity. acs.org Some studies suggest that quinazolines may exert their antibacterial effects by interfering with bacterial DNA structures or cell wall synthesis. nih.gov A recent study on 2-pyridyl thieno[3,2-d]pyrimidine derivatives as antimycobacterial agents indicated that the thienopyrimidine core could potentially be replaced by a quinazoline scaffold, suggesting a degree of bioisosteric equivalence between these two cores in the context of antibacterial activity. biorxiv.org
Pyridopyrimidine Core:
Pyridopyrimidines, which are bioisosteres of purines, have also been investigated for their antibacterial properties. The arrangement of the nitrogen atoms in the pyridine (B92270) ring can influence the biological activity. The SAR of pyridopyrimidines is complex, with the position and nature of substituents playing a key role. While less extensively studied for their antibacterial properties compared to quinazolines, certain pyridopyrimidine derivatives have demonstrated notable activity.
The following table provides a qualitative comparison of the key SAR features of the three heterocyclic cores in the context of antibacterial research.
| Feature | Thieno[3,2-d]pyrimidine | Quinazoline | Pyridopyrimidine |
| Core Structure | Bicyclic, contains thiophene and pyrimidine rings. | Bicyclic, contains benzene and pyrimidine rings. | Bicyclic, contains pyridine and pyrimidine rings. |
| Key Positions for Activity | 4-amino substituent, 2- and 6-positions. researchgate.net | Substituents at positions 2, 3, 4, 6, and 8. nih.gov | Substituent patterns on both rings are crucial. |
| Known Antibacterial Mechanisms | DNA gyrase inhibition. researchgate.net | Interaction with DNA and cell wall. nih.gov | Varies with substitution. |
| General Potency | Potent activity reported against various strains. researchgate.net | Broad-spectrum activity has been documented. nih.gov | Promising but less explored than quinazolines. |
Bioisosteric Replacements in Lead Optimization and Potency
Bioisosteric replacement is a fundamental strategy in medicinal chemistry used to modify the physicochemical properties of a lead compound to enhance its potency, selectivity, and pharmacokinetic profile. This approach involves substituting an atom or a group of atoms with another that has similar steric and electronic characteristics. In the context of this compound and its analogues, bioisosteric replacements can be envisioned at several positions to optimize antibacterial activity.
Replacements for the Isopropyl Group:
The N-isopropyl group at the 4-position is a key feature of the parent compound. Its size, shape, and lipophilicity contribute to the binding affinity with the biological target. Bioisosteric replacements for the isopropyl group could include other small alkyl groups, cycloalkyl groups, or small heterocyclic rings. The goal of such replacements would be to fine-tune the steric bulk and electronic properties to achieve a better fit in the target's binding pocket.
Core Scaffold Hopping:
Other Potential Replacements:
Other potential bioisosteric replacements could involve the sulfur atom in the thiophene ring (e.g., replacement with a selenium atom or an N-methyl group) or the nitrogen atoms within the pyrimidine ring. However, such modifications would be more synthetically challenging and could significantly alter the core electronic properties of the scaffold.
The table below illustrates some potential bioisosteric replacements for different parts of the this compound molecule and the intended purpose of such modifications. It is important to note that the actual impact of these changes on antibacterial activity would need to be determined experimentally.
| Original Group/Atom | Potential Bioisosteric Replacement | Rationale for Replacement |
| Isopropyl (at N-4) | Cyclopropyl, tert-Butyl, Tetrahydrofuranyl | To explore different steric and conformational requirements of the binding site. |
| Thiophene Sulfur | Selenium, N-Methyl | To modulate electronic properties and potential metabolic stability. |
| Thieno[3,2-d]pyrimidine Core | Quinazoline, Pyridopyrimidine | Scaffold hopping to explore new chemical space and potentially improve ADME properties. biorxiv.org |
| Hydrogen (at C-6) | Fluorine, Chlorine | To alter electronic properties and potentially enhance binding affinity through halogen bonding. |
Computational Chemistry and Mechanistic Elucidation of N Isopropylthieno 3,2 D Pyrimidin 4 Amine Interactions
Molecular Docking Studies
Molecular docking simulations are instrumental in predicting the binding orientation of a ligand to its target protein, offering a virtual representation of the intermolecular interactions at the active site.
While specific docking studies on N-isopropylthieno[3,2-d]pyrimidin-4-amine are not extensively detailed in the available literature, research on analogous thieno[3,2-d]pyrimidine (B1254671) and thieno[3,2-c]pyridine derivatives provides valuable insights into their binding modes with enzymes like human nucleoside triphosphate diphosphohydrolases (h-NTPDases) and Bruton's tyrosine kinase (BTK).
For instance, molecular docking studies of various thieno[3,2-d]pyrimidine derivatives have been performed to understand their inhibitory activity against h-NTPDase isoforms, which are implicated in physiological and pathological processes such as thrombosis and cancer. researchgate.net These studies help to visualize the binding poses and key interactions within the enzyme's active site.
In the context of BTK inhibition, a series of novel thieno[3,2-c]pyridin-4-amines were designed and synthesized, showing potent inhibitory activity. nih.gov Molecular docking of these compounds into the active site of BTK revealed key binding interactions that contribute to their potency. Though a different scaffold, the binding principles can inform the potential interactions of this compound.
The binding affinity of a ligand is determined by its interactions with specific amino acid residues within the target's binding pocket. For thieno[3,2-c]pyridin-4-amine (B1356683) based BTK inhibitors, molecular modeling has identified several crucial residues.
Key interactions for a potent inhibitor within this class included hydrogen bonds with Met477 and Thr474 in the hinge region of the BTK active site, as well as hydrophobic interactions with residues such as Leu408, Val416, and Phe540. The following table summarizes these critical interactions.
| Target Enzyme | Interacting Residue | Type of Interaction | Reference |
| BTK | Met477 | Hydrogen Bond | nih.gov |
| BTK | Thr474 | Hydrogen Bond | nih.gov |
| BTK | Leu408 | Hydrophobic | nih.gov |
| BTK | Val416 | Hydrophobic | nih.gov |
| BTK | Phe540 | Hydrophobic | nih.gov |
These findings highlight the importance of the thieno-pyridine core for anchoring the molecule in the active site and the role of various substituents in optimizing interactions with the surrounding residues.
Quantitative Structure-Activity Relationship (QSAR) Analyses (for related thieno[3,2-c]pyridin-4-amine BTK inhibitors)
Quantitative Structure-Activity Relationship (QSAR) studies are essential for understanding how the chemical structure of a compound influences its biological activity. For a series of thieno[3,2-c]pyridin-4-amine BTK inhibitors, comprehensive SAR was explored. nih.gov
Theoretical Investigations of Reaction Mechanisms Relevant to Synthesis
The synthesis of thieno[3,2-d]pyrimidin-4-amines typically involves multi-step reaction sequences. While specific theoretical investigations into the reaction mechanism for this compound are not widely published, the general synthetic strategies provide a basis for mechanistic understanding.
A common method for preparing 7-arylthieno[3,2-d]pyrimidin-4-amine analogues involves the cyclization of a 3-aminothiophene-2-carboxamide with a formamide (B127407) to construct the thienopyrimidine core. nih.gov This is followed by substitution and coupling reactions to introduce diversity. nih.gov Another approach involves the base-catalyzed cyclocondensation of 2-aminothiophene-3-carbonitriles with other reagents. researchgate.netmdpi.com
Theoretical studies of these reaction types would likely focus on the energetics of the transition states for the key bond-forming steps, such as the initial nucleophilic attack and the subsequent cyclization and dehydration steps. Such computational analysis can help in optimizing reaction conditions to improve yields and reduce byproducts.
Future Research Trajectories and Potential Applications of N Isopropylthieno 3,2 D Pyrimidin 4 Amine
Development of Next-Generation Therapeutic Agents
The inherent versatility of the N-isopropylthieno[3,2-d]pyrimidin-4-amine structure provides a robust foundation for the development of new drugs targeting a range of diseases. Future research is concentrated on optimizing this core structure to create next-generation therapeutic agents with enhanced potency, selectivity, and pharmacological profiles.
Continued Optimization as Anti-Mycobacterial Agents
The global health threat posed by tuberculosis, particularly drug-resistant strains, necessitates the discovery of new anti-mycobacterial agents. The thieno[3,2-d]pyrimidin-4-amine (B90789) core has been identified as a promising scaffold for inhibitors of Mycobacterium tuberculosis. nih.gov Research has indicated that compounds featuring this core structure show potential in targeting intracellular bacteria within activated macrophages. nih.gov Future optimization efforts will likely focus on modifying the N-isopropyl group and substituting other positions on the thienopyrimidine ring to improve efficacy and explore the mechanism of action. Related thieno[2,3-d]pyrimidine (B153573) compounds have been shown to deplete mycobacterial ATP levels, suggesting a potential mechanism that could be investigated for the [3,2-d] isomer as well. researchgate.net Combining these optimized derivatives with existing antibiotics may also lead to synergistic effects, enhancing bacterial clearance and overcoming resistance. nih.gov
Advancement as Selective Kinase Inhibitors (e.g., BTK, FLT3, CK1, CLK1, PI3K)
Kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer and autoimmune disorders. The thieno[3,2-d]pyrimidine (B1254671) scaffold has been successfully employed in the design of potent kinase inhibitors. Specifically, derivatives of this heterocyclic system have been investigated as inhibitors of Bruton's tyrosine kinase (BTK), a key target in B-cell malignancies. nih.gov
The N-isopropyl group on the 4-amino position may play a critical role in achieving selectivity and potency. In other heterocyclic systems designed as kinase inhibitors, such as purine-based structures targeting FMS-like tyrosine kinase 3 (FLT3), the inclusion of an isopropyl group has been shown to markedly increase selectivity for the target kinase. nih.gov This precedent suggests a strong rationale for the future exploration of this compound and its analogs as selective inhibitors for a broader range of kinases, including FLT3, Casein Kinase 1 (CK1), CDC-like Kinase 1 (CLK1), and Phosphoinositide 3-kinase (PI3K). Future work will involve extensive structure-activity relationship (SAR) studies, computational modeling, and screening against diverse kinase panels to identify novel and highly selective inhibitors for various therapeutic applications.
Further Development as Selective PDE7 Inhibitors for Inflammatory Diseases
Phosphodiesterases (PDEs) are enzymes that regulate cellular levels of cyclic nucleotides like cAMP, which are key second messengers in inflammatory pathways. Inhibition of specific PDEs is a validated strategy for treating inflammatory diseases. nih.govresearchgate.net Research into closely related analogs has highlighted the potential of the thienopyrimidine core in developing selective PDE7 inhibitors. nih.gov
A study on 2-(isopropylamino)thieno[3,2-d]pyrimidin-4(3H)-one derivatives revealed that the isopropylamino group was beneficial for aqueous solubility, a desirable property for drug candidates. nih.gov These compounds demonstrated high potency and selectivity for PDE7, an enzyme involved in T-cell activation and inflammation. One of the lead compounds from this series showed significant efficacy in an in vivo model of inflammation. nih.gov This provides a strong impetus for developing this compound derivatives as selective PDE7 inhibitors for conditions such as atopic dermatitis, psoriasis, and other inflammatory disorders. nih.govmdpi.com
Table 1: PDE7 Inhibitory Activity of a Representative Analog Data extracted from studies on 2-(isopropylamino)thieno[3,2-d]pyrimidin-4(3H)-one derivatives. nih.gov
| Compound | Modification | PDE7A IC₅₀ (nM) | Selectivity vs. other PDEs | In Vivo Efficacy |
|---|
| Analog 46 | Introduction of 3-pyrrolidine at the 7-position | Potent | High | Greatest inhibition of ear edema in a mouse model |
Design of Novel Antibacterial Chemotypes
Beyond mycobacteria, the thienopyrimidine scaffold holds promise for the development of broad-spectrum antibacterial agents. The rise of multi-drug resistant bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA), necessitates the creation of new chemical entities that operate via novel mechanisms. nih.gov
While research on the this compound derivative is still emerging, studies on the isomeric thieno[2,3-d]pyrimidinedione scaffold have yielded compounds with potent activity against a range of multi-drug resistant Gram-positive organisms, including MRSA and vancomycin-resistant enterococci (VRE). nih.gov These findings suggest that the broader thienopyrimidine class is a viable starting point for new antibacterial drugs. Future research should involve screening this compound and its derivatives against diverse panels of Gram-positive and Gram-negative pathogens to establish their spectrum of activity and to serve as a blueprint for novel antibacterial chemotypes. nih.gov
Application as Chemical Probes for Cellular and Biochemical Pathways
Selective and potent inhibitors are invaluable tools for dissecting complex biological processes. As optimized derivatives of this compound are developed into highly selective inhibitors for targets like BTK or PDE7, they can be repurposed as chemical probes. nih.govnih.gov By attaching fluorescent tags or affinity labels to these molecules without compromising their binding, researchers can visualize the subcellular localization of their target enzymes, identify binding partners, and elucidate their roles in cellular signaling networks. Furthermore, anti-mycobacterial derivatives could be used to probe the specific vulnerabilities and metabolic pathways within Mycobacterium tuberculosis, potentially uncovering novel drug targets. nih.gov
Innovation in Synthetic Methodologies for Industrial Scale-Up
For any promising compound to transition from a laboratory curiosity to a clinical candidate, efficient and scalable synthetic routes are essential. Current synthetic approaches to N-substituted thieno[3,2-d]pyrimidin-4-amines often involve the reaction of a 4-chlorothieno[3,2-d]pyrimidine (B95853) intermediate with the corresponding amine, in this case, isopropylamine. nih.govresearchgate.net While effective at a lab scale, these methods may require optimization for large-scale production.
Future research in this area will focus on developing more sustainable, cost-effective, and high-yielding synthetic methodologies. This could involve exploring novel catalytic systems, flow chemistry processes, or one-pot reaction sequences that minimize waste and simplify purification. mdpi.com The development of robust industrial-scale syntheses is a critical step in the translational pathway, ensuring that if this compound or its derivatives prove clinically effective, they can be manufactured in sufficient quantity to meet potential demand.
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Advanced Question
- Molecular Dynamics (MD) : Simulate ligand-receptor interactions (e.g., GROMACS) to assess binding stability .
- ADMET Prediction : Use SwissADME to estimate logP (optimal range: 2–3) and CYP450 inhibition .
- QSAR Modeling : Develop models using IC₅₀ values and descriptors like polar surface area (PSA < 90 Ų improves bioavailability) .
Application : For water-soluble analogs, introducing morpholine groups reduced logP from 3.5 to 2.1, enhancing solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
